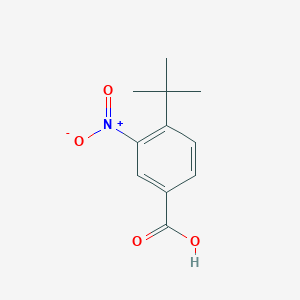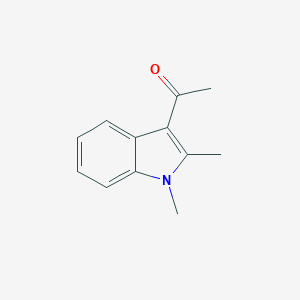
4-Tert-butyl-3-nitrobenzoic acid
Übersicht
Beschreibung
4-Tert-butyl-3-nitrobenzoic acid is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor . It is an endocrine-disrupting chemical (EDC) present in honey .
Synthesis Analysis
The synthesis of 4-Tert-butyl-3-nitrobenzoic acid involves several synthesis methods . The reaction conditions involve the use of potassium hydroxide and potassium permanganate .
Molecular Structure Analysis
The crystal structure analysis found that all non-hydrogen atoms lie in a mirror plane, except one methyl group which is deviated from the plane . All non-H atoms lie in a mirror plane except for one of the methyl groups which deviates from the mirror plane by 0.919 (3) Å and is twisted by a torsion angle of 62.9 (2)° .
Chemical Reactions Analysis
4-Tert-butyl-3-nitrobenzoic acid is a nitrated carboxylic acid . Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .
Physical And Chemical Properties Analysis
The molecular formula of 4-Tert-butyl-3-nitrobenzoic acid is C11H13NO4 . The molecular weight is 223.22 g/mol .
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
Field
Summary of the Application
“4-Tert-butyl-3-nitrobenzoic acid” is used in the study of substituent effects on acidity in organic chemistry . It’s used to understand how the presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
Methods of Application
The methods involve arranging a series of substituted benzoic acids in order of increasing or decreasing acidity . The Ka (or pKa) of a substituted benzoic acid is used to predict the effect that the substituent has on the susceptibility of the benzene ring to electrophilic attack .
Results or Outcomes
The results of these studies help in understanding the inductive effects of the substituents on the acidity of the benzoic acids .
Application in Synthesis of N-nitrosamines
Field
Summary of the Application
“4-Tert-butyl-3-nitrobenzoic acid” is used in the synthesis of various N-nitroso compounds from secondary amines .
Methods of Application
The synthesis is reported using tert-butyl nitrite (TBN) under solvent-free conditions . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .
Results or Outcomes
The methodology provides broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Application in Liquid Chromatography-Electrospray Ionisation Mass Spectrometry (LC-ESI-MS)
Field
Summary of the Application
“4-Tert-butyl-3-nitrobenzoic acid” is used in liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) for the determination of water samples .
Methods of Application
The compound is used in LC-ESI-MS, a technique that combines the physical separation capabilities of liquid chromatography (or HPLC) with the mass analysis capabilities of mass spectrometry (MS) .
Results or Outcomes
The outcomes of these studies are not specified in the source .
Application in the Study of Substituent Effects on Acidity
Summary of the Application
“4-Tert-butyl-3-nitrobenzoic acid” is used in the study of substituent effects on acidity . It’s used to understand how the presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
Results or Outcomes
Application in Protodeboronation of Pinacol Boronic Esters
Summary of the Application
“4-Tert-butyl-3-nitrobenzoic acid” is used in the catalytic protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov hydromethylation of alkenes .
Methods of Application
The synthesis is reported using a radical approach . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Results or Outcomes
Application as a Potent Yeast Sirtuin (Sir2p) Inhibitor
Field
Summary of the Application
“4-Tert-butyl-3-nitrobenzoic acid” is used as a potent yeast sirtuin (Sir2p) inhibitor .
Methods of Application
The compound is used in biochemical assays to study the inhibition of yeast sirtuin (Sir2p) .
Results or Outcomes
Application in Protodeboronation of Pinacol Boronic Esters
Methods of Application
The synthesis is reported using a radical approach . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-tert-butyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12(15)16/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHYQWNYKOHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353377 | |
| Record name | 4-tert-butyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3-nitrobenzoic acid | |
CAS RN |
59719-78-7 | |
| Record name | 4-tert-butyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)

![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)








